1-Cyclopentene-1,2-dicarboxylic anhydride
Overview
Description
1-Cyclopentene-1,2-dicarboxylic anhydride is a chemical compound with the molecular formula C7H6O3 . It is a valuable Diels-Alder dienophile, for example, in approach to the bicycloundecane system in taxanes . It has also been used as a reagent in the enantioselective synthesis of disubstituted proline derivatives and its application in the synthesis of hepatitis C virus protease inhibitor telaprevir, Nrf2-Keap1 complex inhibitors preparation, binding mode, and structural-activity relationship .
Synthesis Analysis
The synthesis of trans-cyclopentane-1,2-dicarboxylic acid, which is closely related to 1-Cyclopentene-1,2-dicarboxylic anhydride, has been described in the literature . If IR has OH peaks, then some hydrolysis to the diacid (m 178o) must have occurred. In this case, it can be refluxed with an appropriate volume of Ac2O for 30 minutes, evaporate the Ac2O and distil it in vacuo .
Molecular Structure Analysis
The molecular formula of 1-Cyclopentene-1,2-dicarboxylic anhydride is C7H6O3 . The average mass is 138.121 Da and the monoisotopic mass is 138.031693 Da .
Chemical Reactions Analysis
1-Cyclopentene-1,2-dicarboxylic anhydride is a valuable Diels-Alder dienophile . If IR has OH peaks, then some hydrolysis to the diacid (m 178o) must have occurred. In this case, it can be refluxed with an appropriate volume of Ac2O for 30 minutes, evaporate the Ac2O and distil it in vacuo .
Physical And Chemical Properties Analysis
The melting point of 1-Cyclopentene-1,2-dicarboxylic anhydride is 42-45 °C (lit.), and the boiling point is 133-135 °C/10 mmHg (lit.) . The density is roughly estimated to be 1.2667, and the refractive index is n20/D 1.4978 (lit.) .
Scientific Research Applications
Protonation Equilibria in Aqueous Solutions
The thermodynamics of proton dissociation of the hydrolyzed 1:1 copolymer of maleic anhydride with cyclopentene in aqueous solutions was explored. The study revealed that the acidic functions of the copolymer are quite strong and similar, potentially due to the solvation of vicinal carboxyl groups being influenced by steric hindrances from the cyclopentene residues (Crescenzi, Delben, & Paoletti, 1981).
Synthesis of Maleic and Phthalic Anhydrides
Research on the selective oxidation of cyclopentene and 1-pentene to maleic and phthalic anhydrides provides insights into the utilization of olefins of the C5 fraction. The study indicates that cyclopentene and 1-pentene can be simultaneously utilized in an oxidation process without interaction between the two reactants (Kim & Yang, 2000).
Electromechanically Induced Ring-Closing
An interesting combination of photochromism and electrochromism was observed in 1,2-bis(dithienyl)cyclopentene derivatives. The study highlighted that the ring-closing reactions of these compounds could be triggered electrochemically, presenting a unique interaction of light and electrically induced changes (Peters & Branda, 2003).
Polymerization of Cyclic Olefins
The Diels-Alder reaction product of cyclopentadiene and maleic anhydride, existing in both endo and exo-isomeric forms, was investigated for its polymerization properties. The study found that the exo-isomer undergoes effective homopolymerization and copolymerization, indicating potential applications in material science (Castner & Calderon, 1982).
Safety And Hazards
When handling 1-Cyclopentene-1,2-dicarboxylic anhydride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c]furan-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(4)7(9)10-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBPFLCLIBNHQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315061 | |
Record name | 1-Cyclopentene-1,2-dicarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60315061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentene-1,2-dicarboxylic anhydride | |
CAS RN |
3205-94-5 | |
Record name | 3205-94-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclopentene-1,2-dicarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60315061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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